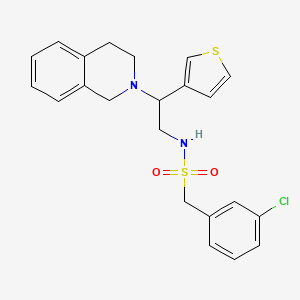
1-(3-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H23ClN2O2S2 and its molecular weight is 447.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide (CAS No. 954600-66-9) is a sulfonamide derivative notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide an authoritative overview of its biological activity.
- Molecular Formula: C22H23ClN2O2S2
- Molecular Weight: 447.0 g/mol
- Structural Features: The compound features a chlorophenyl moiety, a thiophene ring, and a 3,4-dihydroisoquinoline structure, contributing to its unique biological profile.
Biological Activity Overview
-
Antimicrobial Properties :
- Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, sulfonamides have historically been effective against bacterial infections due to their ability to inhibit folic acid synthesis.
- A study on related compounds demonstrated variable potency against ESKAPE pathogens, a group of bacteria known for their resistance to antibiotics, indicating potential for further investigation into the target compound's efficacy against resistant strains .
-
Anticancer Potential :
- Some derivatives of isoquinoline have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. Research into related compounds has indicated that modifications in the thiophene and isoquinoline structures can enhance cytotoxicity against specific cancer cell lines .
- In vitro studies have reported that certain isoquinoline derivatives can inhibit tumor cell proliferation, suggesting a mechanism that may be applicable to the target compound.
-
Neuroprotective Effects :
- Isoquinoline derivatives are also noted for their neuroprotective properties. They may exert protective effects against neurodegeneration through antioxidant mechanisms and modulation of neuroinflammatory pathways .
- The compound's structure suggests potential interactions with neurotransmitter systems, warranting further exploration into its neuropharmacological effects.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for inhibiting dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Cellular Signaling Modulation : The presence of the isoquinoline moiety may allow interaction with various cellular signaling pathways involved in cell survival and apoptosis.
- Antioxidant Activity : Compounds containing thiophene rings often exhibit antioxidant properties, which could contribute to their protective effects in cellular models .
Case Studies and Research Findings
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2S2/c23-21-7-3-4-17(12-21)16-29(26,27)24-13-22(20-9-11-28-15-20)25-10-8-18-5-1-2-6-19(18)14-25/h1-7,9,11-12,15,22,24H,8,10,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFZDPKWRHYCMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)CC3=CC(=CC=C3)Cl)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














